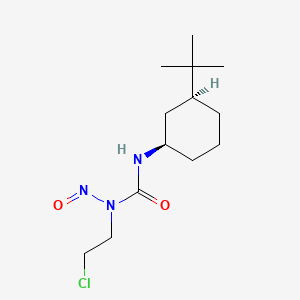
N,N-Bis(2-methylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-methylpropyl)urea: is an organic compound belonging to the class of N-substituted ureas It is characterized by the presence of two isobutyl groups attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.
Hofmann Rearrangement: Another method involves the Hofmann rearrangement of primary amides in the presence of phenyliodine diacetate (PIDA) and an ammonia source.
Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-Bis(2-methylpropyl)urea, often involves scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, where amines react with potassium isocyanate without the need for organic co-solvents .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: N,N-Bis(2-methylpropyl)urea can undergo nucleophilic substitution reactions where the isobutyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various N-substituted derivatives, while oxidation and reduction can lead to different functionalized urea compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Bis(2-methylpropyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be employed in the development of new materials .
Biology and Medicine: In biological research, N-substituted ureas are investigated for their potential pharmacological properties. They may exhibit activities such as enzyme inhibition or receptor modulation, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other high-value chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of N,N-Bis(2-methylpropyl)urea involves its interaction with specific molecular targets. While detailed studies on this compound are limited, N-substituted ureas generally exert their effects through nucleophilic addition reactions. The isobutyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylurea: This compound has two methyl groups attached to the nitrogen atoms of the urea moiety. It is less bulky compared to N,N-Bis(2-methylpropyl)urea.
N,N-Diethylurea: Similar to N,N-Dimethylurea but with ethyl groups, making it slightly more hydrophobic.
N,N-Diisopropylurea: This compound has isopropyl groups, which are bulkier than methyl or ethyl groups but less so than isobutyl groups.
Uniqueness: this compound is unique due to the presence of isobutyl groups, which provide a balance between steric hindrance and hydrophobicity. This makes it particularly useful in applications where moderate bulk and lipophilicity are advantageous .
Eigenschaften
CAS-Nummer |
77464-06-3 |
|---|---|
Molekularformel |
C9H20N2O |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C9H20N2O/c1-7(2)5-11(9(10)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,12) |
InChI-Schlüssel |
BUKFFNWRMNRRNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
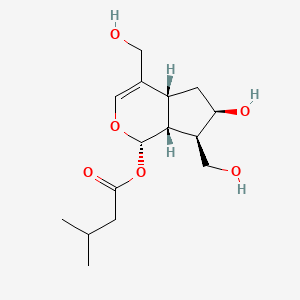
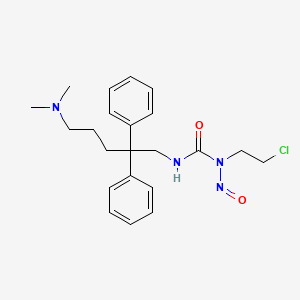
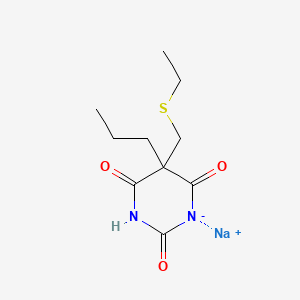
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
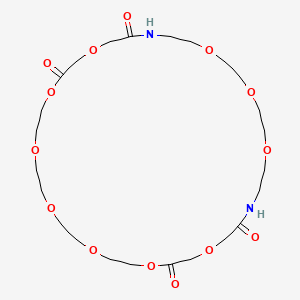
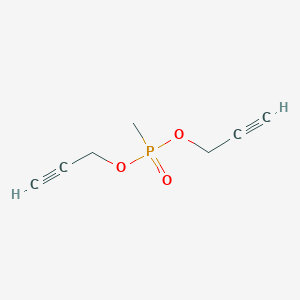

![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
